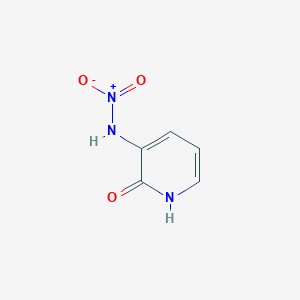
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide typically involves the reaction of 2-hydroxypyridine with nitramide derivatives under controlled conditions. One common method includes the following steps:
Formation of 2-Hydroxypyridine Salt: 2-Hydroxypyridine is reacted with a base such as triethylamine to form the corresponding salt.
Reaction with Nitramide Derivative: The 2-hydroxypyridine salt is then reacted with a nitramide derivative, such as nitramide chloride, in an organic solvent like ethanol or acetone.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-hydroxypyridine and nitramide derivatives are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The nitramide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Oxazolo derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide can be compared with other similar compounds to highlight its uniqueness:
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide: Similar in structure but lacks the nitramide group, resulting in different chemical reactivity and biological activity.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a nitramide group, leading to different applications and properties.
N-(2-Oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas: Contains a thiourea group, which imparts distinct chemical and biological properties compared to the nitramide group.
Propiedades
Número CAS |
142010-52-4 |
|---|---|
Fórmula molecular |
C5H5N3O3 |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
N-(2-oxo-1H-pyridin-3-yl)nitramide |
InChI |
InChI=1S/C5H5N3O3/c9-5-4(7-8(10)11)2-1-3-6-5/h1-3,7H,(H,6,9) |
Clave InChI |
BTLPQQGCEZIZMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


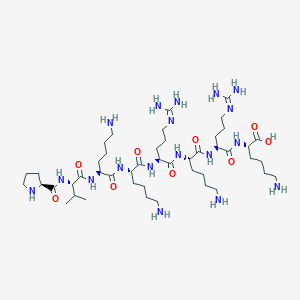
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)

![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)

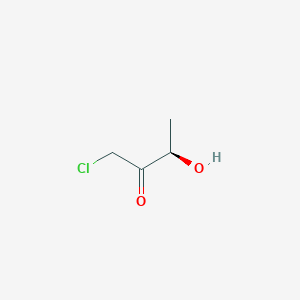
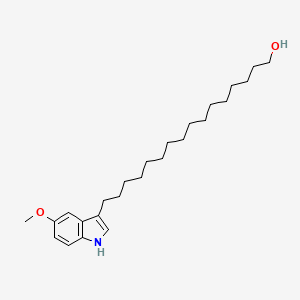
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)

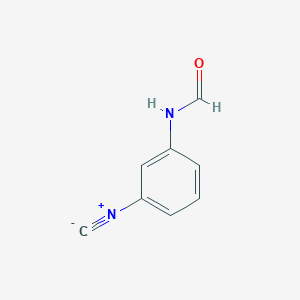
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

